Arginine allantoinate
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Overview
Description
Arginine allantoinate is a compound formed by the combination of arginine, an amino acid, and allantoin, a diureide of glyoxylic acid Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, while allantoin is recognized for its skin-soothing and healing properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginine allantoinate typically involves the reaction of arginine with allantoin under controlled conditions. One common method is to dissolve arginine in water and then add allantoin to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactors where arginine and allantoin are combined under controlled conditions. The reaction mixture is then subjected to purification processes, such as filtration and crystallization, to obtain the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Arginine allantoinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Arginine allantoinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its wound healing properties and potential use in treating skin conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its skin-soothing properties.
Mechanism of Action
The mechanism of action of arginine allantoinate involves its interaction with cellular components and pathways. Arginine, as a precursor for nitric oxide, plays a crucial role in vasodilation and immune response. Allantoin, on the other hand, promotes cell proliferation and tissue regeneration. The combination of these effects results in enhanced wound healing and skin repair. The molecular targets include nitric oxide synthase and various growth factors involved in tissue regeneration.
Comparison with Similar Compounds
Arginine: An amino acid with roles in protein synthesis and nitric oxide production.
Allantoin: A compound known for its skin-soothing and healing properties.
Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
Ornithine: An amino acid that plays a role in the urea cycle and is a precursor for polyamines.
Uniqueness: Arginine allantoinate is unique due to the combination of the properties of arginine and allantoin. This dual functionality makes it particularly valuable in applications where both nitric oxide production and skin healing are desired. The compound’s ability to promote vasodilation and tissue regeneration simultaneously sets it apart from other similar compounds.
Properties
CAS No. |
59767-05-4 |
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Molecular Formula |
C10H20N8O5 |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C6H14N4O2.C4H6N4O3/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(10)6-1-2(9)8-4(11)7-1/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H3,5,6,10)(H2,7,8,9,11)/t4-;/m0./s1 |
InChI Key |
HVZKPCVTHGFSJK-WCCKRBBISA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C1(C(=O)NC(=O)N1)NC(=O)N |
Origin of Product |
United States |
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